molecular formula C7H4ClFO2 B1388806 2-Fluoro-6-hydroxybenzoyl chloride CAS No. 214752-63-3

2-Fluoro-6-hydroxybenzoyl chloride

Cat. No. B1388806
M. Wt: 174.55 g/mol
InChI Key: PEPZXVQECMUHEQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxybenzoyl chloride is a carbonyl chloride compound. It is characterized by the presence of a fluorine atom , a hydroxyl group , and a chlorine atom attached to a benzene ring. The molecular weight of this compound is approximately 174.558 g/mol .


Synthesis Analysis

The synthetic methods for 2-Fluoro-6-hydroxybenzoyl chloride are documented in scientific literature. Researchers have explored various routes to prepare this compound, involving the introduction of the fluorine substituent and subsequent chlorination. These synthetic pathways are essential for obtaining sufficient quantities for further investigations .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydroxybenzoyl chloride reveals its key features. The fluorine atom at the 2-position and the hydroxyl group at the 6-position on the benzene ring contribute to its unique properties. The chlorine atom serves as a reactive site for further chemical transformations .

properties

IUPAC Name

2-fluoro-6-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPZXVQECMUHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664626
Record name 2-Fluoro-6-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-hydroxybenzoyl chloride

CAS RN

214752-63-3
Record name 2-Fluoro-6-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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